molecular formula C18H25N5O2 B2684720 N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 2319847-33-9

N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Katalognummer: B2684720
CAS-Nummer: 2319847-33-9
Molekulargewicht: 343.431
InChI-Schlüssel: QMHMNPHZUWQPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Research into heterocyclic analogues of carboxamide derivatives has shown promising results in the development of potential antipsychotic agents. These compounds, characterized by their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, have been evaluated through in vitro and in vivo models for their antipsychotic potential. Notably, certain derivatives exhibited potent activities comparable to known antipsychotic agents, indicating their potential for further evaluation as therapeutic options in psychiatric medicine (Norman et al., 1996).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

Another area of research focuses on the molecular interaction of carboxamide derivatives with the CB1 cannabinoid receptor. Studies involving N-(piperidin-1-yl) carboxamide derivatives have provided insights into the binding interactions with CB1 receptors, contributing to the development of potent and selective antagonists for these receptors. This research is crucial for understanding the therapeutic potential of cannabinoid receptor modulators in treating various conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).

Development of Lewis Basic Catalysts

In the field of catalysis, derivatives of piperazine-2-carboxylic acid have been explored for their enantioselective catalytic properties. Specifically, these compounds have demonstrated high enantioselectivity and efficiency in the hydrosilylation of N-aryl imines, highlighting their potential as versatile catalysts in organic synthesis. The ability to achieve high yields and enantioselectivities across a broad range of substrates underscores the utility of these catalysts in the development of chiral compounds (Wang et al., 2006).

Antimicrobial and Antipsychotic Potential

The synthesis and evaluation of new piperazine and triazolo-pyrazine derivatives have revealed their antimicrobial potential against a range of bacterial and fungal strains. This research not only expands the chemical space of antimicrobial agents but also provides a foundation for the development of novel therapeutics to combat resistant microbial infections (Patil et al., 2021).

Eigenschaften

IUPAC Name

N-(4-butoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-2-3-14-25-17-6-4-15(5-7-17)20-18(24)22-11-8-16(9-12-22)23-13-10-19-21-23/h4-7,10,13,16H,2-3,8-9,11-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHMNPHZUWQPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.